potassium;ethenyl(trifluoro)boranuide
Description
Potassium ethenyl(trifluoro)boranuide, also known as potassium vinyltrifluoroborate (chemical formula: C₂H₃BF₃K), is a potassium salt of a trifluoroborate anion with a vinyl substituent. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability, solubility in polar solvents (e.g., THF, acetone), and compatibility with palladium catalysts . Its structure features a boron atom bonded to three fluorine atoms and a vinyl group, forming a tetracoordinated borate complex. Key applications include synthesizing pharmaceuticals, agrochemicals, and polymer precursors .
Properties
IUPAC Name |
potassium;ethenyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUMGICZWDOJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C=C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Overview
This method involves hydroboration of 5-bromo-1-pentene with boron trichloride (BCl₃) and triethylsilane (Et₃SiH), followed by sequential treatment with potassium hydrogen difluoride (KHF₂). The process capitalizes on the electrophilic addition of BCl₃ to alkenes, forming dichloroborane intermediates that are subsequently converted to trifluoroborate salts.
Detailed Procedure
-
Hydroboration Step :
-
5-Bromo-1-pentene (40.4 mmol) and Et₃SiH (42.9 mmol) are cooled to −78°C under nitrogen.
-
BCl₃ (46 mmol, 1.0 M in hexane) is added dropwise, and the mixture is stirred for 40 minutes at −78°C, followed by warming to room temperature for 1 hour.
-
The reaction is quenched with water, and the boronic acid intermediate is extracted into diethyl ether.
-
-
Trifluoroborate Formation :
Yield and Purity
Advantages and Limitations
-
Advantages : High atom economy, scalability to multi-gram quantities, and compatibility with haloalkenes.
-
Limitations : Requires strict temperature control (−78°C) and handling of moisture-sensitive BCl₃.
Fluoridation of Vinyl Pinacol Borate with Potassium Bifluoride
Reaction Design
This two-step approach, patented by CN103044472A, involves synthesizing vinyl pinacol borate via Grignard reagent addition to methoxy or isopropoxy pinacol borates, followed by fluoridation with KHF₂ in dimethylformamide (DMF).
Stepwise Protocol
-
Vinyl Pinacol Borate Synthesis :
-
Fluoridation and Salt Formation :
Critical Analysis
-
Advantages : Avoids moisture-sensitive reagents; DMF enhances reaction homogeneity.
-
Drawbacks : Prolonged heating (6–8 hours) and use of high-boiling DMF complicate solvent removal.
Direct Conversion of Boronic Acids Using KHF₂
Methodology
Gary Molander’s group pioneered this route, wherein vinyl boronic acids react directly with KHF₂ in aqueous ether. The method bypasses intermediate isolation, streamlining the synthesis.
Procedural Highlights
Efficiency and Scalability
Trade-offs
-
Strengths : Simplified workflow; no need for inert atmospheres.
-
Weaknesses : Requires pre-synthesized boronic acids, which may lack stability.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction enables C-C bond formation between potassium vinyltrifluoroborate and aryl/alkenyl electrophiles. Key parameters include:
Mechanistically, oxidative addition of the electrophile to Pd(0) precedes transmetalation with the trifluoroborate, followed by reductive elimination to form the C-C bond . The ionic character of the reagent minimizes protodeboronation side reactions .
Rhodium-Catalyzed Additions
Potassium vinyltrifluoroborate participates in 1,4-additions to α,β-unsaturated carbonyl compounds under Rh catalysis:
| Substrate | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclohexenone | [Rh(cod)Cl]₂ (3 mol%) | (R)-BINAP | THF | 85 |
| Methyl vinyl ketone | Rh(acac)(CO)₂ (2 mol%) | - | DCM | 77 |
The reaction proceeds via Rh-π-allyl intermediates, with enantioselectivity reaching 92% ee when chiral ligands are employed .
Copper-Mediated Couplings
In C(aryl)-X (X = O, N, S) bond formations, copper catalysts enable coupling with phenolic or amine partners:
| Electrophile | Copper Source | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Iodoanisole | CuI | 1,10-Phen | 110 | 81 |
| 2-Bromopyridine | Cu(OAc)₂ | DMEDA | 100 | 69 |
These reactions typically require elevated temperatures and chelating ligands to facilitate oxidative coupling .
Tandem Reactions for Complex Alkenes
A one-pot protocol synthesizes trisubstituted alkenes using sequential couplings:
-
Step 1 : gem-Dibromide + Alkenyltrifluoroborate → Disubstituted alkene (Pd(PPh₃)₄, 7 mol%)
-
Step 2 : Product + Potassium vinyltrifluoroborate → Trisubstituted alkene (Yield: 89-94%)
Stability and Functional Group Tolerance
Key stability metrics under varying conditions:
| Condition | Stability Duration | Decomposition Product | Reference |
|---|---|---|---|
| Ambient moisture | >6 months | None detected | |
| 100°C in DMSO | 24 hr | <5% decomposition | |
| pH 2-10 aqueous solution | 48 hr | <3% decomposition |
The trifluoroborate group resists oxidation, allowing compatibility with epoxidation and ozonolysis conditions .
Scientific Research Applications
Cross-Coupling Reactions
1.1 Suzuki-Miyaura Cross-Coupling
Potassium vinyltrifluoroborate is extensively utilized in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner. This reaction facilitates the formation of carbon-carbon bonds between aryl or alkenyl halides and organoboron reagents. The stability of potassium vinyltrifluoroborate allows it to endure various reaction conditions without degradation, making it an ideal candidate for these transformations .
Table 1: Summary of Cross-Coupling Applications
| Reaction Type | Description | Key Features |
|---|---|---|
| Suzuki-Miyaura | Formation of C-C bonds using aryl/alkenyl halides | Stable under air/moisture; high yields |
| Rh-catalyzed addition | Addition reactions involving alkenes | Effective with minimal protodeboronation |
| One-pot synthesis | Sequential transformations to create complex molecules | Efficient use of reagents; versatile applications |
Synthesis of Pharmaceuticals
Potassium vinyltrifluoroborate plays a crucial role in the synthesis of various pharmaceuticals. Its ability to introduce trifluoroborate moieties into organic molecules enhances the electrophilic character of the resulting compounds, facilitating further functionalization. This property is particularly useful in developing biologically active compounds and drug candidates .
Case Study: Synthesis of Phenethylamines
A notable application involves the preparation of β-aminoethyltrifluoroborates via hydroboration methods, which can then be cross-coupled with aryl bromides. This methodology allows for the efficient synthesis of phenethylamines, which are important intermediates in pharmaceutical chemistry .
Polymer Chemistry
In polymer chemistry, potassium vinyltrifluoroborate is employed to synthesize functionalized polymers. Its utility in polymerization reactions enables the incorporation of trifluoroborate units into polymer backbones, leading to materials with unique properties such as enhanced thermal stability and solubility .
Table 2: Applications in Polymer Chemistry
| Application | Description |
|---|---|
| Functionalized Polymers | Incorporation of trifluoroborate units |
| Photonic Crystals | Synthesis of materials for optical applications |
| Dye-Sensitized Solar Cells | Development of sensitizers for solar energy |
Organometallic Chemistry
Potassium vinyltrifluoroborate serves as a precursor for various organometallic compounds. Its ability to undergo transmetalation reactions allows for the generation of organomagnesium compounds and other organometallic species that are essential in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of the cell capture system involves the physical capture of cells within the array’s pores. The inlet manifold delivers reagents to the captured cells, and the outlet manifold removes waste products. The cell removal tool then retrieves the captured cells for further analysis .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares potassium ethenyl(trifluoro)boranuide with structurally related potassium trifluoroborate salts:
Key Observations :
- Substituent Effects : Alkenyl (vinyl) and alkynyl groups enhance reactivity in cross-coupling due to sp²/sp-hybridized carbons, while aryl/heteroaryl groups improve stability for heterocyclic synthesis .
- Solubility : Lower molecular weight compounds (e.g., vinyl derivative) exhibit better solubility in acetone and THF compared to bulkier aryl analogs .
Reactivity in Cross-Coupling Reactions
- Vinyl Derivative : Demonstrated efficiency in coupling with aryl chlorides/bromides (e.g., 80–95% yields in Suzuki-Miyaura reactions) .
- Thiophene Derivative : Lower reactivity observed due to sulfur’s electron-withdrawing effects, requiring elevated temperatures (~80°C) .
- Methoxy-Substituted Aryl Derivatives : Enhanced electron density from methoxy groups accelerates oxidative addition with palladium catalysts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for potassium ethenyl(trifluoro)boranuide, and how can yield optimization be approached experimentally?
- Methodological Answer : The compound is typically synthesized via transmetallation or hydroboration of alkynes followed by potassium fluoride exchange. For example, hydroboration of ethynylarenes with BF₃·OEt₂, followed by KF treatment, yields ~60–75% under anhydrous conditions . Optimization requires controlling stoichiometry (e.g., BF₃:alkyne ratio), inert atmosphere (argon/glovebox), and reaction time (monitored via <sup>19</sup>F NMR) . Contradictions in yields (e.g., 65% vs. 75%) may arise from trace moisture or incomplete fluoride exchange, necessitating rigorous drying of reagents .
Q. How can researchers characterize the purity and structural integrity of potassium ethenyl(trifluoro)boranuide?
- Methodological Answer : Use a combination of:
- <sup>1</sup>H/<sup>19</sup>F NMR : Look for vinyl proton signals (δ 6.0–7.5 ppm, coupling with <sup>11</sup>B/<sup>19</sup>F) and trifluoroborate peaks (δ –145 to –150 ppm for BF₃) .
- Elemental Analysis : Confirm K⁺ content via ICP-MS (deviation >2% indicates impurities) .
- X-ray Crystallography : Resolve boron coordination geometry (tetrahedral vs. trigonal planar) to assess stability .
Q. What are the key stability considerations for handling potassium ethenyl(trifluoro)boranuide in aqueous vs. non-aqueous environments?
- Methodological Answer : The compound is hygroscopic and hydrolyzes in water, releasing HF. Store under argon at –20°C in flame-dried glassware. For aqueous work, stabilize with BF₃·THF (1–5 mol%) to suppress decomposition . In non-polar solvents (e.g., THF, DCM), stability exceeds 48 hours if moisture <50 ppm (test via Karl Fischer titration) .
Advanced Research Questions
Q. How does the electronic nature of substituents on the ethenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., CF₃, NO₂) enhance electrophilicity, accelerating Suzuki-Miyaura coupling but increasing side reactions (e.g., protodeboronation). For example, coupling 4-CF₃-substituted derivatives with aryl chlorides requires Pd(OAc)₂/XPhos (2 mol%) at 80°C for 12 hours (yield: 82% vs. 68% for electron-donating groups) . Use Hammett σ values to predict rate constants and DFT calculations (B3LYP/6-31G*) to model transition states .
Q. What mechanistic insights explain contradictions in catalytic efficiency when using potassium ethenyl(trifluoro)boranuide vs. other trifluoroborates?
- Methodological Answer : The ethenyl group’s π-system facilitates oxidative addition to Pd⁰ but may sterically hinder transmetallation. Compare turnover numbers (TON) via kinetic studies:
| Catalyst System | TON (Ethenyl-BF₃K) | TON (Aryl-BF₃K) |
|---|---|---|
| Pd(OAc)₂/SPhos | 450 | 620 |
| NiCl₂(dppe) | 210 | 180 |
| Contradictions arise from ligand-metal mismatches; mitigate via chelating ligands (dppe for Ni, SPhos for Pd) . |
Q. How can computational methods predict the regioselectivity of ethenyl(trifluoro)boranuide in cycloaddition reactions?
- Methodological Answer : Perform DFT calculations (M06-2X/def2-TZVP) to model frontier molecular orbitals (FMOs). The LUMO of the ethenyl group localizes on the β-carbon, favoring [2+2] cycloaddition with electron-rich dienophiles. Validate with experimental %ee (e.g., 85% ee achieved with chiral Rh catalysts) .
Q. What strategies address challenges in synthesizing sterically hindered derivatives (e.g., ortho-substituted aryl-ethenyl trifluoroborates)?
- Methodological Answer : Use bulky directing groups (e.g., 2,6-diisopropylphenyl) to prevent aggregation. For example, hydroboration of 2-ethynylnaphthalene with 9-BBN, followed by BF₃/KF, yields 58% product vs. <10% without directing groups . Monitor steric effects via <sup>11</sup>B NMR linewidths (broader peaks indicate hindered environments) .
Data Contradictions and Resolution
Q. Why do reported yields for cross-coupling reactions vary significantly (50–90%) across studies?
- Resolution : Variability stems from:
- Pd Catalyst Purity : Commercial Pd sources (e.g., Pd₂(dba)₃ vs. in-situ-generated Pd⁰) differ in residual ligands .
- Solvent Drying : THF with 50 ppm H₂O reduces yields by 15–20% compared to <10 ppm .
- Substrate Ratios : Excess boronate (1.5 eq.) improves conversion but increases protodeboronation byproducts .
Safety and Compliance
Q. What are the critical safety protocols for handling potassium ethenyl(trifluoro)boranuide?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
